N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperidine under basic conditions.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine-thiazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to bioactive thiazole derivatives.
Biology: The compound can be used as a probe to study biological processes involving thiazole-containing molecules.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Industry: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity towards these targets. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is unique due to the presence of both the thiazole and piperidine rings, which may confer distinct pharmacological properties compared to other thiazole derivatives. Its specific substitution pattern and functional groups can lead to unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS.ClH/c1-13(2,3)10-8-18-12(15-10)16-11(17)9-4-6-14-7-5-9;/h8-9,14H,4-7H2,1-3H3,(H,15,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHRFVYTNRXDFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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